molecular formula C9H6BBrFNO2 B2891740 5-BRomo-8-fluoroquinoline-7-boronic acid CAS No. 2377606-20-5

5-BRomo-8-fluoroquinoline-7-boronic acid

Cat. No.: B2891740
CAS No.: 2377606-20-5
M. Wt: 269.86
InChI Key: AIKPYEVOTLGSKM-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoroquinoline-7-boronic acid: is a boronic acid derivative of quinoline, a heterocyclic aromatic organic compound.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura (sm) cross-coupling reactions . The targets in these reactions are typically carbon atoms in organic compounds that can form new carbon-carbon bonds .

Mode of Action

In the context of SM cross-coupling reactions, 5-Bromo-8-fluoroquinoline-7-boronic acid likely acts as a nucleophile . The boronic acid moiety can transfer its organic group to a palladium catalyst, a process known as transmetalation . This reaction forms a new carbon-carbon bond, effectively coupling two organic fragments .

Biochemical Pathways

In general, sm cross-coupling reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials . The creation of new carbon-carbon bonds can lead to the formation of complex organic structures, potentially affecting various biochemical pathways depending on the specific structures formed .

Result of Action

The molecular and cellular effects of this compound would depend on the specific context of its use. In the context of SM cross-coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds with potential biological activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in SM cross-coupling reactions, factors such as the choice of catalyst, temperature, and solvent can significantly affect the reaction’s outcome . Additionally, the compound’s stability may be affected by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-fluoroquinoline-7-boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-8-fluoroquinoline-7-boronic acid is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds through cross-coupling reactions .

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents. The incorporation of fluorine enhances the biological activity and metabolic stability of these derivatives .

Medicine: Fluorinated quinoline derivatives are being explored for their potential as anticancer, antiviral, and antimalarial agents. The boronic acid group can also serve as a pharmacophore in drug design .

Industry: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors. Its unique electronic properties make it suitable for applications in optoelectronics .

Comparison with Similar Compounds

Comparison: 5-Bromo-8-fluoroquinoline-7-boronic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties.

Properties

IUPAC Name

(5-bromo-8-fluoroquinolin-7-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BBrFNO2/c11-7-4-6(10(14)15)8(12)9-5(7)2-1-3-13-9/h1-4,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKPYEVOTLGSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C2C=CC=NC2=C1F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BBrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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